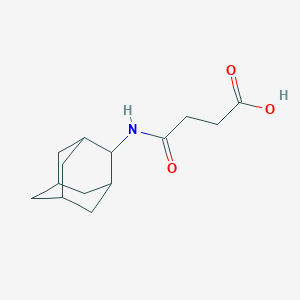

4-(2-Adamantylamino)-4-oxobutanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

4-(2-adamantylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C14H21NO3/c16-12(1-2-13(17)18)15-14-10-4-8-3-9(6-10)7-11(14)5-8/h8-11,14H,1-7H2,(H,15,16)(H,17,18) |

InChI Key |

NAVHWDKCRCGPER-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)CCC(=O)O |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 4 2 Adamantylamino 4 Oxobutanoic Acid

De Novo Synthesis Approaches for 4-(2-Adamantylamino)-4-oxobutanoic acid

The creation of this compound from basic precursors can be achieved through several chemical pathways. These methods primarily involve the coupling of an adamantylamine moiety with a 4-oxobutanoic acid backbone.

Chemical Pathways Involving Adamantylamine Reactants

A principal method for synthesizing the title compound involves the reaction of 2-aminoadamantane (B82074) with a suitable derivative of succinic acid. A common and efficient approach is the acylation of 2-aminoadamantane with succinic anhydride (B1165640). This reaction typically proceeds via a ring-opening mechanism where the amine nucleophilically attacks one of the carbonyl carbons of the anhydride, leading to the formation of the corresponding succinamic acid. nih.govmdpi.com

The reaction is often carried out in a suitable solvent, such as chloroform or ethyl acetate, and may be facilitated by a base to neutralize the resulting carboxylic acid and drive the reaction to completion. mdpi.comresearchgate.net The general reaction is depicted below:

Reactants: 2-Adamantylamine, Succinic Anhydride

Product: this compound

This pathway is favored due to the commercial availability of both starting materials and the generally high yields achieved under mild reaction conditions.

Chemical Pathways Utilizing 4-Oxobutanoic Acid Precursors

Alternatively, the synthesis can commence from 4-oxobutanoic acid or its derivatives. For instance, the carboxylic acid can be activated to form a more reactive species, such as an acyl chloride or an activated ester. This activated intermediate can then react with 2-aminoadamantane to form the desired amide bond.

Another approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the amide bond formation between 4-oxobutanoic acid and 2-aminoadamantane. These methods are standard in peptide synthesis and can be effectively applied to the synthesis of this compound.

Optimization of Reaction Conditions and Synthetic Efficiency

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that can be optimized include:

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents like dichloromethane, chloroform, and tetrahydrofuran are commonly used.

Temperature: The reaction between amines and anhydrides is often exothermic and can proceed at room temperature. researchgate.net However, in some cases, gentle heating may be required to ensure complete reaction.

Catalyst: The use of a catalyst is generally not necessary for the reaction between a primary amine and a cyclic anhydride. However, in less favorable reactions, a base catalyst like pyridine or triethylamine can be employed to accelerate the reaction. mdpi.com

The table below summarizes typical reaction conditions for the synthesis via the succinic anhydride route.

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane (DCM) or Chloroform | Good solubility for reactants. |

| Temperature | Room Temperature to 40°C | Sufficient for the reaction to proceed to completion. mdpi.com |

| Catalyst | Pyridine (catalytic amount) | Can accelerate the amidation reaction. mdpi.com |

| Reaction Time | Several hours to overnight | To ensure high conversion to the product. |

Strategies for the Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives allows for the exploration of structure-activity relationships and the fine-tuning of the compound's properties. Modifications can be made to both the adamantane (B196018) cage and the butanoic acid chain.

Structural Modifications of the Adamantane Cage

The adamantane scaffold provides a rigid and lipophilic anchor. Modifications to this part of the molecule can significantly alter its biological and physicochemical properties. Strategies for modification include:

Introduction of Substituents: Functional groups such as hydroxyl, amino, or alkyl groups can be introduced onto the adamantane cage. For example, 1-adamantanecarboxylic acid can be synthesized and further functionalized. orgsyn.org The synthesis of 1,3-adamantanedicarboxylic acid has also been reported, providing another point for modification. chemicalbook.com

Varying the Attachment Point: While the parent compound has the amino group at the 2-position of the adamantane cage, analogues can be prepared using 1-aminoadamantane. The synthesis of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives demonstrates the use of 1-aminoadamantane in forming new compounds. nih.gov

Ring Expansion or Contraction: Although synthetically challenging, modifications to the adamantane ring system itself could lead to novel analogues.

The following table highlights some possible modifications to the adamantane cage.

| Modification Type | Example Precursor | Potential Derivative Feature |

| Positional Isomer | 1-Adamantylamine | Altered spatial arrangement of the butanoic acid chain. |

| Substituted Adamantane | 1-Hydroxyadamantane | Introduction of a polar functional group. |

| Dicarboxylic Acid | 1,3-Adamantanedicarboxylic acid | Potential for further derivatization at two points. chemicalbook.com |

Derivatization on the 4-Oxobutanoic Acid Chain

The 4-oxobutanoic acid portion of the molecule offers several sites for derivatization, allowing for the introduction of a wide range of functional groups.

Carboxylic Acid Group: The terminal carboxylic acid can be converted into esters, amides, or other acid derivatives. For example, reaction with an alcohol in the presence of an acid catalyst would yield the corresponding ester. The synthesis of (R)-4-Amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is an example of a derivative of a butanoic acid chain. medchemexpress.com

Amide Nitrogen: The nitrogen of the amide bond can potentially be alkylated, though this is generally less common.

Methylene Groups: The two methylene groups in the butanoic acid chain could be substituted, although this would require a more complex multi-step synthesis starting from a substituted succinic acid derivative. The synthesis of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids illustrates how the butanoic acid backbone can be modified. urfu.ru

The table below provides examples of derivatization on the 4-oxobutanoic acid chain.

| Position of Derivatization | Type of Derivative | Synthetic Approach |

| Carboxylic Acid | Ester | Fischer esterification with an alcohol. |

| Carboxylic Acid | Amide | Amidation with an amine using a coupling agent. |

| Methylene Carbon | Alkyl/Aryl Substitution | Synthesis from a substituted succinic anhydride precursor. |

Introduction of Diverse Chemical Functional Groups

The structure of this compound offers several sites for chemical modification, allowing for the introduction of diverse functional groups to generate a library of analogues. These modifications can be targeted at the terminal carboxylic acid, the succinic acid backbone, or the adamantyl moiety. While the adamantyl cage is known for its high stability, strategic functionalization can be achieved, and the carboxylic acid group provides a versatile handle for a wide range of chemical transformations.

Modification at the Carboxylic Acid Terminus: The terminal carboxylic acid is the most accessible functional group for modification. Standard organic synthesis protocols can be employed to convert the acid into various other functionalities. For instance, esterification can be achieved by reacting the parent acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. The carboxylic acid can also be converted to a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride. This acyl chloride is a key intermediate for synthesizing a variety of derivatives, including secondary amides through reaction with primary or secondary amines. Furthermore, the carboxylic acid can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Modification of the Adamantyl Moiety: The adamantyl group is a rigid, lipophilic scaffold that significantly influences the molecule's properties. Although chemically robust, it is not entirely inert. Functional groups can be introduced onto the adamantane cage, typically at the bridgehead positions (carbons 1, 3, 5, and 7) due to the stability of the corresponding carbocations. For example, Friedel-Crafts type reactions can install alkyl or acyl groups on the adamantyl ring in the presence of a Lewis acid catalyst. Such modifications can increase the thermal stability and hydrophobicity of the molecule rsc.org. The introduction of hydroxyl or halogen groups at the bridgehead positions is also a common strategy to provide further points for chemical diversification.

Modification of the Succinic Acid Backbone: Introducing substituents onto the four-carbon backbone of the succinic acid portion of the molecule represents a more complex synthetic challenge but offers the potential for significant structural diversity, including the creation of new stereocenters. Alkylation at the α- or β-positions to the amide carbonyl can be achieved by generating an enolate or its equivalent. Methodologies developed for the asymmetric synthesis of α-alkyl succinic acid derivatives, for example, through the use of chiral iron succinoyl complexes, demonstrate the feasibility of selectively introducing alkyl groups onto the succinate (B1194679) backbone rsc.orgrsc.org. These approaches would yield analogues with substituents directly on the chain connecting the adamantylamino amide and the terminal carboxylic acid.

The table below summarizes potential synthetic modifications for introducing diverse functional groups.

| Target Site | Modification | Potential Reagents | Resulting Functional Group |

| Carboxylic Acid | Esterification | R-OH, H⁺ | Ester (R-O-C=O) |

| Amide Formation | SOCl₂, then R₂NH | Amide (R₂N-C=O) | |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol (-CH₂OH) | |

| Adamantyl Moiety | Alkylation | R-X, AlCl₃ | Alkyl-Adamantyl |

| Hydroxylation | H₂SO₄/HNO₃ | Hydroxy-Adamantyl | |

| Succinic Backbone | α-Alkylation | LDA, R-X | α-Alkyl substituted |

Enantioselective Synthesis and Stereochemical Considerations in Analogue Preparation

The parent compound, this compound, is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. However, the development of chiral analogues is a critical aspect of medicinal chemistry, as different enantiomers of a bioactive molecule often exhibit distinct pharmacological and toxicological profiles . Enantioselective synthesis strategies for analogues of this compound would focus on introducing chirality at either the succinic acid backbone or the adamantyl group.

Synthesis via Chiral Succinic Acid Derivatives: A primary strategy for preparing chiral analogues involves the use of enantiomerically pure succinic acid derivatives as starting materials. Chirality can be introduced at the C2 or C3 position of the succinic acid backbone.

α-Substituted Analogues: The enantioselective synthesis of α-alkyl succinic acid derivatives can be accomplished through various methods. One approach involves the regio- and stereoselective alkylation of chiral succinate enolate equivalents, such as those derived from chiral iron acetyl complexes rsc.orgrsc.org. Another method is the asymmetric conjugate addition of nucleophiles to maleic acid derivatives using chiral organocatalysts researchgate.net. The resulting chiral, substituted succinic acid or its corresponding anhydride can then be coupled with 2-adamantylamine to yield the desired chiral N-(2-adamantyl)succinamic acid analogue.

2,3-Disubstituted Analogues: For analogues with two stereocenters on the backbone, stereodivergent synthesis methods are required to control the relative and absolute stereochemistry. Rh-catalyzed asymmetric transfer hydrogenation of substituted maleimides can produce chiral 3,4-disubstituted succinimides with high diastereoselectivity and enantioselectivity nih.gov. These chiral succinimides can then be hydrolyzed to the corresponding chiral succinic acids for subsequent coupling with 2-adamantylamine. Oxidative homocoupling of optically active 3-acyl-2-oxazolidones also provides a route to enantiomerically pure 2,3-disubstituted succinic acids acs.org.

Synthesis via Chiral Adamantylamines: An alternative approach involves introducing chirality on the adamantane scaffold itself. While 2-adamantylamine is achiral, analogues can be synthesized that possess stereocenters. For example, the synthesis of 1,2-disubstituted adamantane derivatives can create chiral molecules nih.gov. If a racemic chiral adamantylamine is synthesized, chiral resolution can be employed to separate the enantiomers. A classical method for this is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid wikipedia.org. The resulting diastereomeric salts often have different solubilities, allowing for their separation by crystallization. Once the enantiomerically pure amine is isolated, it can be reacted with succinic anhydride to produce the target chiral analogue.

Stereochemical Considerations: When synthesizing analogues with one or more stereocenters, careful consideration of the stereochemical outcome is essential.

For analogues with a single stereocenter (e.g., from an α-substituted succinic acid or a chiral adamantylamine), the product will be a single enantiomer if an enantiopure starting material is used.

For analogues with two stereocenters (e.g., from a 2,3-disubstituted succinic acid), two pairs of enantiomers (diastereomers) are possible (R,R/S,S and R,S/S,R). The synthetic method must therefore control both the absolute configuration at each center and the relative configuration (syn or anti) between them.

The biological activity of the resulting enantiomers or diastereomers would need to be evaluated independently, as stereochemistry can dramatically impact molecular recognition at biological targets.

The table below outlines the primary strategies for the enantioselective preparation of chiral analogues.

| Chiral Source | Synthetic Strategy | Key Intermediate | Stereochemical Outcome |

| Succinic Acid Moiety | Asymmetric alkylation | Chiral α-alkyl succinic acid rsc.org | Single enantiomer (e.g., R or S) |

| Asymmetric hydrogenation | Chiral 2,3-disubstituted succinimide nih.gov | Diastereomers (e.g., R,R or R,S) | |

| Adamantyl Moiety | Chiral resolution of racemic adamantylamine | Enantiopure chiral adamantylamine wikipedia.org | Single enantiomer (e.g., R or S) |

Biological and Pharmacological Investigations of 4 2 Adamantylamino 4 Oxobutanoic Acid and Its Analogues

Enzyme Inhibition Studies

The unique three-dimensional structure of the adamantane (B196018) cage makes it an attractive scaffold for designing enzyme inhibitors. The bulky nature of this group can provide enhanced binding affinity and selectivity for the active sites of various enzymes.

Investigation of Homoserine Dehydrogenase Inhibition

Homoserine dehydrogenase (HSD) is a key enzyme in the biosynthetic pathway of several essential amino acids, including threonine, isoleucine, and methionine, in bacteria, fungi, and plants. As this enzyme is absent in mammals, it represents a potential target for the development of novel antimicrobial agents. HSD catalyzes the NAD(P)+-dependent reversible reduction of L-aspartate-4-semialdehyde to L-homoserine.

A thorough review of the scientific literature reveals no specific studies investigating the inhibitory activity of 4-(2-Adamantylamino)-4-oxobutanoic acid or its close structural analogues against homoserine dehydrogenase. Known inhibitors of HSD, such as 5-hydroxy-4-oxonorvaline (HON) and (S) 2-amino-4-oxo-5-hydroxypentanoic acid (RI-331), are amino acid analogues that are structurally distinct from adamantane derivatives.

Exploration of Tyrosinase Inhibitory Activity

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis and the enzymatic browning of fruits and vegetables. Consequently, inhibitors of this enzyme are of great interest to the cosmetic, food, and agricultural industries. The search for novel and effective tyrosinase inhibitors has led to the investigation of a wide variety of synthetic and natural compounds.

While no direct studies on the tyrosinase inhibitory activity of this compound are currently available, research on related adamantane-containing molecules suggests that this structural motif may be beneficial for activity. For instance, various N-substituted adamantane derivatives have been synthesized and evaluated for their biological activities. Furthermore, studies on other cyclic peptide analogues have demonstrated tyrosinase inhibitory potential, indicating that rigid scaffolds can be accommodated within the enzyme's active site. For example, certain glycine derivatives of the cyclic decapeptide antamanide have shown tyrosinase inhibition.

To illustrate the potential of related structures, the following interactive data table presents the tyrosinase inhibitory activity of some antamanide analogues.

| Compound | Concentration (µM) | Tyrosinase Inhibition (%) (at 303 nm) | Tyrosinase Inhibition (%) (at 477 nm) |

| AG9 | 2 | ~30 | ~15 |

| AG6 | 2 | ~30 | ~10 |

| AOG9 | 2 | ~30 | ~5 |

| Pseudostellarin A (PS-A) | 2 | ~30 | ~15 |

| Data is based on spectrophotometric assays of antamanide derivatives and pseudostellarin A as a known tyrosinase inhibitor. The two wavelengths correspond to different reactions catalyzed by tyrosinase. |

Broad-Spectrum Enzyme Modulatory Effects

The practice of screening chemical compounds against a wide array of enzymes is a common strategy in drug discovery to identify potential therapeutic applications and to assess off-target effects. Adamantane derivatives have been investigated for their activity against a variety of enzymes, including dipeptidyl peptidase IV (DPP-IV) inhibitors like vildagliptin and saxagliptin, which are used in the management of diabetes.

However, based on a comprehensive search of the available scientific literature, there is no public data available on the broad-spectrum enzyme modulatory effects of this compound. Such studies would be necessary to fully characterize its biological activity profile and to identify any potential for polypharmacology.

Kinetic Analysis of Enzyme-Inhibitor Interactions

Understanding the kinetic mechanism of enzyme inhibition is crucial for the development of potent and selective inhibitors. This involves determining parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

While specific kinetic data for the interaction of this compound with any enzyme is not available, studies on other adamantane derivatives provide insight into how this class of compounds can interact with enzyme active sites. For example, a series of (3-substituted-1-adamantyl)acetohydroxamic acid derivatives were investigated as inhibitors of botulinum neurotoxin serotype A light chain (BoNT/A LC), a zinc-dependent metalloprotease.

Kinetic analysis of the most potent inhibitors in this series revealed a competitive inhibition model. This indicates that these adamantane derivatives bind to the active site of the enzyme, directly competing with the natural substrate. The inhibition constants (Ki) for the most active compounds were in the nanomolar range, demonstrating high-affinity binding.

The following interactive data table summarizes the kinetic data for selected adamantane hydroxamate inhibitors of BoNT/A LC.

| Compound | Inhibition Constant (Ki) in nM |

| 3o | ~30 |

| 3p | ~30 |

| Data represents the detailed mechanistic studies on (3-substituted-1-adamantyl) acetohydroxamic derivatives, revealing a competitive inhibition model. |

Receptor Modulation Studies

The adamantane scaffold has also been explored for its potential to modulate the activity of various cell surface receptors, including G-protein coupled receptors (GPCRs). The lipophilicity and rigidity of the adamantane group can influence ligand binding and receptor signaling.

G-Protein Coupled Receptor (GPCR) Ligand Activity

G-protein coupled receptors constitute a large and diverse family of transmembrane receptors that are involved in a vast array of physiological processes and are major targets for drug discovery. The development of ligands that can selectively modulate GPCR activity is a key area of pharmaceutical research.

There are no specific studies reporting on the GPCR ligand activity of this compound. However, research on other adamantane-based compounds has demonstrated their potential to interact with GPCRs. For instance, a family of adamantane-based modulators of the transient receptor potential cation channel subfamily M member 8 (TRPM8), a thermosensory ion channel that is also considered a GPCR, has been developed.

One such compound, an α-acyloxy carboxamide derivative bearing an adamantane moiety, was identified as a potent and selective antagonist of the human TRPM8 channel. This compound demonstrated competitive antagonism, indicating that it binds to the same site as the agonist.

The following interactive data table presents the antagonist activity of an adamantane-based modulator of the hTRPM8 channel.

| Compound | IC50 (µM) |

| α-acyloxy carboxamide 23 | 0.2 ± 1.3 |

| Data represents the in vitro characterization of the adamantane-based antagonist on the hTRPM8 channel. |

Based on a comprehensive review of available scientific literature, there is currently no specific research data available for the compound "this compound" concerning its direct interactions or modulatory effects in the following areas:

Ion Channel Modulation

Metabotropic Glutamate (B1630785) Receptor (mGluR4) Modulation

Nuclear Receptor Ligand Activity

Antimicrobial Activity (Antibacterial and Antifungal)

While extensive research exists for the broader class of adamantane derivatives in various therapeutic areas, including their use as antiviral agents and their interactions with ion channels such as the NMDA receptor, specific studies detailing the biological and pharmacological investigations of this compound as outlined are not present in the reviewed literature.

Similarly, the fields of mGluR4 modulation and nuclear receptor ligand activity are active areas of drug discovery, with numerous compounds being investigated. However, this compound has not been identified as a modulator or ligand in these contexts in the available research.

Furthermore, while the antimicrobial properties of various adamantane-containing structures have been explored, specific efficacy studies and comprehensive antimicrobial spectrum profiling for this compound against bacterial and fungal strains have not been reported.

Therefore, the requested article focusing solely on the chemical compound “this compound” and its biological and pharmacological investigations as per the provided outline cannot be generated at this time due to the absence of specific scientific data.

Other Investigated Biological Activities

The unique structural features of adamantane-containing molecules have prompted a wide range of pharmacological investigations. Analogues of this compound have been synthesized and evaluated for several biological activities, revealing a spectrum of potential therapeutic applications.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Several studies have explored the antioxidant potential of adamantane derivatives.

A series of eleven new aminoadamantane derivatives were synthesized and their antioxidant activity was evaluated using various radical generating systems, including superoxide anion and hydroxyl radicals. researchgate.netuctm.edu The study found that the antioxidant capacity varied among the different analogues, with the compound bearing a 2-(Benzhydrylsulfinyl) substituent demonstrating the highest activity. researchgate.netuctm.edu The antioxidant potential of these derivatives was assessed through multiple assays, including the DPPH radical scavenging assay, NBT-test for superoxide anion scavenging, and a deoxyribose test for hydroxyl radical scavenging. uctm.edu The results from these assays indicated that certain aminoadamantane derivatives possess notable antioxidant properties. researchgate.netuctm.edu

The antioxidant activity of some aminoadamantane derivatives is summarized in the table below.

| Compound Type | Assay | Finding |

| Aminoadamantane derivatives | DPPH radical scavenging | Varying degrees of activity observed among different derivatives. uctm.edu |

| Aminoadamantane derivatives | Superoxide anion scavenging (NBT-test) | Derivatives demonstrated the ability to scavenge superoxide anions. uctm.edu |

| Aminoadamantane derivatives | Hydroxyl radical scavenging (Deoxyribose test) | Derivatives showed hydroxyl radical scavenging capabilities. uctm.edu |

| 2-(Benzhydrylsulfinyl) substituted aminoadamantane | Multiple radical scavenging assays | Exhibited the highest antioxidant capacity among the tested compounds. researchgate.netuctm.edu |

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss. Adamantane derivatives, most notably amantadine (B194251) and memantine, are already used in the clinical setting for their neuroprotective effects, primarily through their action as N-methyl-D-aspartate (NMDA) receptor antagonists. researchgate.netmdpi.com

Research has shown that amantadine exerts neuroprotective effects by inhibiting NMDA receptors, which can prevent the excessive influx of calcium ions that leads to excitotoxicity and neuronal cell death. researchgate.net In an experimental model of acute carbon monoxide poisoning, amantadine administration was investigated for its potential to prevent neuronal damage. europeanreview.org The study evaluated the effects of amantadine on levels of superoxide dismutase (SOD), catalase (CAT), nitric oxide (NO), and NMDA, which are all implicated in the pathophysiology of neuronal injury. europeanreview.orgnih.gov

Furthermore, novel adamantane derivatives have been synthesized with the aim of acting on multiple targets within the neurodegenerative pathway, including the inhibition of both NMDA receptors and voltage-gated calcium channels. The chemical bonding of amantadine with other neuroprotective agents, such as Gardenamide A, has also been explored to enhance its therapeutic potential against neuronal insults. mdpi.com

Inflammation is a key component of the immune response, but chronic inflammation can contribute to a variety of diseases. The anti-inflammatory properties of adamantane derivatives have been an area of active investigation. A series of adamantane-containing molecules with different linker bridges (amides, oxime esters, etc.) were designed and synthesized as potential anti-inflammatory agents. nih.gov Their activity was evaluated by their ability to inhibit phlogistic-induced mouse paw edema, with some compounds showing activity comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac. nih.gov

Another adamantane derivative, adapalene, is known for its anti-inflammatory activity and is used in the treatment of acne. mdpi.com The anti-inflammatory potential of adamantane analogues highlights their potential for development into new therapeutic agents for inflammatory conditions.

The development of new anticancer agents is a critical area of pharmaceutical research. Adamantane derivatives have been investigated for their potential to inhibit the proliferation of cancer cells. mdpi.com Numerous studies have reported the synthesis of novel adamantane derivatives and their evaluation against various cancer cell lines. nih.gov

For instance, the in vitro antiproliferative activity of certain adamantane derivatives was found to be significant against several cancer cell lines. nih.gov The cytotoxicity of some newly synthesized adamantane derivatives was assessed using the MTT assay on cell lines such as A549 (lung carcinoma), T47D (breast cancer), L929 (fibroblast), and HeLa (cervical cancer). mdpi.com These studies confirmed that certain adamantane derivatives can induce cytotoxic effects and inhibit cell proliferation, suggesting their potential as leads for the development of new anticancer drugs. mdpi.comnih.gov

The antiproliferative activity of some adamantane analogues is summarized in the table below.

| Compound Type | Cell Line | Assay | Finding |

| 4-(1-adamantyl)-4,4-diarylbutylamines | Various cancer cell lines | In vitro cytotoxicity assays | Significant antiproliferative activity observed. nih.gov |

| 5-(1-adamantyl)-5,5-diarylpentylamines | Various cancer cell lines | In vitro cytotoxicity assays | Significant antiproliferative activity observed. nih.gov |

| 6-(1-adamantyl)-6,6-diarylhexylamines | Various cancer cell lines | In vitro cytotoxicity assays | Significant antiproliferative activity observed. nih.gov |

| Novel adamantane derivatives | A549, T47D, L929, HeLa | MTT assay | Demonstrated cytotoxic effects and inhibition of cell proliferation. mdpi.com |

In Vitro Pharmacological Assay Methodologies

To understand the mechanism of action and to optimize the therapeutic potential of drug candidates like this compound and its analogues, it is crucial to determine if and how they interact with their intended biological targets within a cellular context. Cell-based target engagement assays are invaluable tools for this purpose.

Cell-based target engagement assays provide direct evidence of a compound binding to its target inside living cells, which is a critical step in the drug discovery process. promegaconnections.com These assays are essential for validating hits from biochemical screens and confirming a compound's mechanism of action. youtube.com

One prominent method is the Cellular Thermal Shift Assay (CETSA), which is based on the principle that the binding of a ligand to a protein can alter its thermal stability. promegaconnections.com In this assay, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement. youtube.com

Other cell-based target engagement assays can be designed to measure the downstream functional consequences of target binding. promegaconnections.com These can include assays that measure changes in second messenger levels, reporter gene expression, or post-translational modifications of downstream signaling proteins. The choice of assay depends on the specific target and the signaling pathway it modulates. These methodologies allow for the quantitative assessment of a compound's potency and efficacy in a physiologically relevant environment, providing crucial data for establishing structure-activity relationships and guiding lead optimization. promegaconnections.comyoutube.com

Biochemical Assays for Activity Quantification

In the absence of specific studies on this compound, the quantification of its biological activity would necessitate the development and application of relevant biochemical assays. The choice of assay would be dictated by the therapeutic target of interest. Adamantane derivatives have been investigated for their activity against a range of enzymes and receptors. For instance, adamantane-based compounds have been evaluated as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase and as antagonists for various receptors.

Should this compound be hypothesized to target a specific enzyme, a standard enzymatic assay would be employed. This would typically involve measuring the rate of the enzymatic reaction in the presence and absence of the compound. The inhibitory potency is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Hypothetical Biochemical Assay Data for this compound Analogues against a Target Enzyme

| Compound | Structure | IC₅₀ (µM) |

| Analogue A | [Structure of Analogue A] | 15.2 |

| Analogue B | [Structure of Analogue B] | 8.7 |

| Analogue C | [Structure of Analogue C] | 22.5 |

| This compound | [Structure of Compound] | Data Not Available |

This table is for illustrative purposes only, showcasing the type of data that would be generated from biochemical assays. The values presented are hypothetical.

Assessment of Membrane Permeability and Cellular Uptake

Standard in vitro models for assessing membrane permeability include the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using cell lines such as Caco-2, which mimic the intestinal epithelium. These assays measure the rate at which a compound crosses an artificial or cellular membrane.

Cellular uptake studies would further elucidate the mechanisms by which this compound enters cells. These studies often involve incubating cultured cells with the compound and subsequently measuring its intracellular concentration. The mechanisms of uptake, such as passive diffusion, active transport, or endocytosis, can be investigated by performing experiments at different temperatures and in the presence of specific transport inhibitors.

Table 2: Predicted Membrane Permeability and Cellular Uptake Parameters for this compound

| Parameter | Predicted Value | Method of Prediction |

| Apparent Permeability (Papp) in Caco-2 cells (cm/s) | 1.5 x 10⁻⁶ | Computational Model |

| Uptake Mechanism | Predominantly Passive Diffusion | Based on Physicochemical Properties |

| Efflux Ratio | 1.8 | Computational Model |

This table presents predicted values based on computational models and the known properties of adamantane derivatives. Experimental data is not available.

Protein Binding Characterization

The extent to which a drug binds to plasma proteins, primarily albumin, is a critical pharmacokinetic parameter. High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect. The lipophilicity imparted by the adamantane group suggests that this compound may exhibit significant binding to plasma proteins.

Techniques such as equilibrium dialysis, ultrafiltration, and surface plasmon resonance are commonly used to determine the percentage of a drug that is bound to plasma proteins. These studies provide the binding affinity (Ka) and the percentage of protein binding.

Table 3: Predicted Plasma Protein Binding Characteristics of this compound

| Plasma Protein | Predicted Binding (%) | Method of Prediction |

| Human Serum Albumin (HSA) | 85 - 95% | Based on Lipophilicity (logP) |

| Alpha-1-acid glycoprotein (AAG) | 40 - 60% | Based on Structural Analogy |

This table provides an estimation of protein binding based on the physicochemical properties of the compound and data from structurally related molecules. No direct experimental data has been reported.

Structure Activity Relationship Sar Studies of 4 2 Adamantylamino 4 Oxobutanoic Acid Analogues

Influence of Adamantane (B196018) Moiety Modifications on Biological Activity

The adamantane moiety serves as a crucial hydrophobic anchor, and any modifications to it would be expected to significantly impact biological activity.

Impact of Positional Isomerism of the Adamantylamino Group

The point of attachment to the adamantane cage is a critical determinant of a molecule's three-dimensional shape and, consequently, its interaction with a biological target. The adamantane cage has two primary substitution points: the tertiary carbons (positions 1, 3, 5, and 7) and the secondary carbons (positions 2, 4, 6, 8, 9, and 10).

A hypothetical comparison between the 2-adamantylamino isomer (the subject of this article) and the 1-adamantylamino isomer would be a key starting point for any SAR study. The 1-adamantyl group is symmetrical, while the 2-adamantyl group is not, leading to a different spatial presentation of the rest of the molecule. This difference in stereochemistry could lead to significant variations in binding affinity and efficacy. For some antiviral compounds, amides with a (adamantan-1-yl)methyl substituent have been found to be equally or more active than those with adamantyl-2 substituents. nih.gov

Table 1: Hypothetical Comparison of Adamantyl Isomers

| Feature | 1-Adamantyl Isomer | 2-Adamantyl Isomer |

|---|---|---|

| Symmetry | High (C3v) | Low (C2v) |

| Steric Profile | Spherically symmetric bulk | Asymmetric bulk |

| Potential for Chirality | Achiral at adamantane | Chiral at point of attachment |

| Expected Receptor Interaction | Less specific directional binding | Potentially more specific directional binding |

Effects of Substituents on the Adamantane Cage

Introducing substituents onto the adamantane cage would modulate the compound's properties in several ways:

Lipophilicity: Adding non-polar groups (e.g., methyl, ethyl) would increase lipophilicity, which could enhance membrane permeability or hydrophobic interactions with a receptor. Conversely, polar groups (e.g., hydroxyl, amino) would decrease lipophilicity.

Steric Hindrance: The size and location of substituents would alter the shape of the molecule, potentially creating a better or worse fit for a binding pocket.

Electronic Effects: While the adamantane cage itself is largely electronically inert, substituents could introduce electronic features (e.g., hydrogen bond donors/acceptors) that could form new interactions with a target.

For example, in studies of 1-amino-adamantanes as NMDA receptor antagonists, the addition of alkyl groups at the 3 and 5 positions significantly influenced binding affinity.

Correlation of Adamantane's Structural Rigidity and Hydrophobicity with Receptor Binding

The adamantane moiety is valued for its extreme rigidity and hydrophobicity. nih.gov This "lipophilic bullet" is often incorporated into drug candidates to improve their pharmacokinetic profiles by enhancing stability and lipophilicity. nih.gov

Rigidity: The rigid nature of the adamantane scaffold limits the number of possible conformations the molecule can adopt. This pre-organization can reduce the entropic cost of binding, as the molecule does not need to "freeze" into a specific conformation upon interacting with its target. This can lead to a more favorable change in Gibbs free energy and thus higher binding affinity.

The interplay of these two factors is crucial. A molecule must be hydrophobic enough to enter a binding pocket but must also have the correct shape and conformational rigidity to bind effectively.

Role of the 4-Oxobutanoic Acid Backbone in Receptor Recognition and Biological Activity

The 4-oxobutanoic acid portion of the molecule provides key functional groups—a carboxylic acid and an amide—that are likely critical for receptor recognition through hydrogen bonding and other polar interactions.

Modifications to the Carboxylic Acid Functional Group

The terminal carboxylic acid is a key polar feature, likely acting as a hydrogen bond donor and acceptor. Its negative charge at physiological pH could also engage in ionic interactions.

Table 2: Potential Modifications of the Carboxylic Acid Group

| Modification | Rationale | Expected Impact on Activity |

|---|---|---|

| Esterification (e.g., methyl ester) | Mask the negative charge, increase lipophilicity. | Likely to decrease or abolish activity if an ionic interaction is critical. Could act as a prodrug. |

| Bioisosteric Replacement (e.g., tetrazole) | Mimic the acidic properties and charge distribution of a carboxylate. | May retain or modulate activity, depending on the specific receptor interactions. |

| Reduction to an alcohol | Remove the acidic proton and planar carbonyl, introduce a flexible hydroxyl group. | Likely to significantly alter or reduce activity by removing key interaction points. |

| Amidation (to a primary amide) | Replace the hydroxyl with an amino group, neutralizing the charge. | Would change the hydrogen bonding pattern and remove the ionic interaction, likely reducing activity. |

In other classes of compounds, such as imidazodiazepines, derivatives with carboxylic acid groups did not bind to the kappa opioid receptor, whereas ester and amide derivatives were among the most active ligands, highlighting the profound impact of this functional group.

Alterations at the Amide Linkage

The amide bond connecting the adamantane moiety to the butanoic acid backbone is structurally important. It is relatively rigid and planar due to resonance, and the amide N-H group is a hydrogen bond donor.

N-Alkylation: Adding a methyl or other small alkyl group to the amide nitrogen would remove the hydrogen bond donating capability. If this hydrogen bond is crucial for binding, N-alkylation would be expected to significantly decrease or abolish activity.

Thioamide Replacement: Replacing the amide carbonyl oxygen with sulfur would alter the bond lengths, angles, and hydrogen-bonding characteristics of the group, which could fine-tune binding affinity.

Linker Homologation or Isomerization: Changing the succinamic acid (4-oxobutanoic acid amide) backbone to a glutaramide or malonamide (B141969) derivative would alter the distance and geometric relationship between the adamantane group and the terminal carboxylic acid. This would be a critical test of the spatial requirements of the receptor binding site.

Substitutions on the Butanoic Acid Chain

Research on related N-acylamino acids has shown that the nature and position of substituents on the acid chain are crucial for biological activity. For instance, in a series of 4-oxo-4-(phenylamino)butanoic acid derivatives, substitutions on the butanoic acid chain were found to influence the molecule's crystal packing and hydrogen-bonding networks. nih.govnih.govresearchgate.net The introduction of a methylidene group at the C2 position, as seen in 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, alters the planarity and electronic distribution of the butanoic acid backbone. nih.gov

The introduction of substituents on the butanoic acid chain can modulate the compound's pharmacokinetic properties. Butanoic acid itself is a short-chain fatty acid with a limited therapeutic window due to its short half-life. biointerfaceresearch.com By analogy, modifications to the butanoic acid chain of the title compound could be explored to enhance metabolic stability. The steric bulk of the adamantyl group already provides some protection from metabolic degradation to adjacent functional groups. researchgate.net

The following table summarizes the potential effects of substitutions at various positions on the butanoic acid chain, based on general principles of medicinal chemistry and studies of related compounds.

| Position of Substitution | Type of Substituent | Potential Impact on Activity/Properties | Rationale |

| C2 | Small alkyl (e.g., -CH₃) | May enhance hydrophobic interactions within a target's binding pocket. | Increases lipophilicity locally. |

| C2 | Polar group (e.g., -OH, -NH₂) | Could introduce new hydrogen bonding interactions, potentially increasing affinity and selectivity. | Can form specific interactions with polar residues in a binding site. |

| C3 | Small alkyl (e.g., -CH₃) | May restrict conformational flexibility, locking the molecule into a more active conformation. | Steric hindrance can favor a particular rotamer. |

| C3 | Halogen (e.g., -F, -Cl) | Can modulate electronic properties (pKa) and serve as a handle for further functionalization. | Halogens can alter the acidity of the carboxylic acid and participate in halogen bonding. |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional structure and conformational flexibility of 4-(2-adamantylamino)-4-oxobutanoic acid and its analogues are key determinants of their biological activity. The interplay between the rigid adamantane cage and the flexible butanoic acid linker dictates how the molecule presents its key pharmacophoric features to a biological target. nih.govrsc.org

Analysis of Molecular Conformations of Active and Inactive Analogues

The biological activity of adamantane derivatives is often highly dependent on their conformation. In many cases, only one specific conformation allows for optimal interaction with the target's active site. For example, in a series of adamantyl piperidines, a subtle change in the orientation of the ammonium (B1175870) pharmacophore from an axial to an equatorial position led to a complete loss of activity. nih.gov Similarly, for analogues of this compound, the relative orientation of the adamantyl group, the amide bond, and the carboxylic acid function will be critical.

A comparison of computationally modeled low-energy conformations of active versus inactive analogues often reveals the bioactive conformation. For instance, active compounds may adopt a specific folded or extended conformation that allows for simultaneous interaction with multiple sub-pockets of a binding site, while inactive analogues may be unable to adopt this conformation due to steric hindrance or unfavorable energetic costs. nih.gov

Impact of Conformational Flexibility on Target Interactions

Conformational flexibility can be a double-edged sword in drug design. A certain degree of flexibility allows a ligand to adapt its shape to the binding site, a process known as induced fit. nih.gov This can be advantageous for forming optimal interactions. The flexible butanoic acid chain in this compound could allow the carboxylic acid group to find an optimal hydrogen-bonding partner within the target site.

Identification of Key Pharmacophoric Elements for Target Interaction

A pharmacophore model for this compound analogues would include several key features essential for biological activity. The adamantane moiety itself is a crucial pharmacophoric element. researchgate.net

The key pharmacophoric elements are:

The Lipophilic Adamantane Cage: This bulky, rigid group is responsible for key hydrophobic interactions within the target's binding pocket. researchgate.netresearchgate.net Its unique shape and size can provide high selectivity for a specific target. researchgate.net The adamantane scaffold can also serve to orient the other functional groups for optimal interaction. nih.gov

The Amide Linker: The amide group is a critical hydrogen-bonding element. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. The planarity of the amide group also influences the relative positioning of the adamantane and butanoic acid moieties. nih.govic.ac.uk

The Carboxylic Acid Terminus: The carboxylic acid group provides a strong hydrogen bond donor (-OH) and acceptor (C=O), as well as the potential for ionic interactions through the carboxylate anion (-COO⁻) at physiological pH. This group is often crucial for anchoring the molecule within the active site of an enzyme or receptor. biointerfaceresearch.com

The spatial arrangement of these three key elements constitutes the essential pharmacophore. The distances and angles between the hydrophobic center of the adamantane, the hydrogen bond donor/acceptor sites of the amide, and the ionic/hydrogen bonding center of the carboxylic acid are critical for potent biological activity. Molecular docking studies on related adamantane derivatives have shown that the adamantane cage often occupies a hydrophobic pocket, while the more polar functionalities form specific hydrogen bonds with key residues in the active site. nih.govmdpi.com

Rational Design Principles for Enhanced Potency and Selectivity

Building upon the SAR, conformational analysis, and pharmacophore models, several rational design principles can be applied to enhance the potency and selectivity of this compound analogues.

Conformational Constraint: To reduce the entropic penalty of binding and improve selectivity, analogues with reduced conformational flexibility can be designed. nih.gov This could involve introducing substituents on the butanoic acid chain to create steric hindrance that favors a specific rotamer, or cyclizing the butanoic acid chain. For example, replacing the flexible butanoic acid linker with a more rigid cyclic structure that maintains the correct spatial orientation of the pharmacophoric elements could lead to a significant increase in potency. nih.gov

Exploiting Target-Specific Features: To enhance selectivity, the design of new analogues should focus on exploiting differences between the target and off-target proteins. This could involve introducing functional groups that can form specific interactions (e.g., hydrogen bonds, salt bridges) with residues that are unique to the target's binding site. nih.gov For example, if the target has a specific polar residue near the binding site of the butanoic acid chain, introducing a complementary polar group on the chain could significantly improve selectivity.

The following table outlines some rational design strategies for improving the properties of this compound analogues.

| Design Strategy | Specific Modification | Desired Outcome | Example from Literature (Analogous Systems) |

| Increase Rigidity | Replace the butanoic acid chain with a cyclohexylamine (B46788) group. | Enhanced potency and improved pharmacokinetic profile. nih.gov | Design of a rigid analogue of sitagliptin (B1680988) led to a potent DPP-4 inhibitor. nih.gov |

| Enhance Hydrophobic Interactions | Substitute a phenyl group with an adamantyl group in a related scaffold. | Improved potency by enhancing hydrophobic interactions within a cryptic pocket. acs.org | Phenyl-to-adamantyl substitution improved potency of BCL-XL/MCL-1 inhibitors. acs.org |

| Improve Selectivity | Introduce a charged group to form a salt bridge with a unique charged residue in the target. | Increased selectivity by creating a strong, specific interaction not possible with off-targets. nih.gov | Introducing a positive charge into an inhibitor to interact with an Asp residue in PTP1B enhanced selectivity over other phosphatases. nih.gov |

| Scaffold Hopping | Replace the butanoic acid linker with an oxopiperazine scaffold. | Maintain key side-chain interactions while altering the backbone to improve properties. nih.gov | Oxopiperazine scaffolds have been used to mimic α-helices and inhibit protein-protein interactions. nih.gov |

Molecular and Computational Studies of 4 2 Adamantylamino 4 Oxobutanoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

No published studies were found that detail the quantum chemical calculations or electronic structure analysis of 4-(2-Adamantylamino)-4-oxobutanoic acid. Such studies, which often employ Density Functional Theory (DFT), would typically be used to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.

Molecular Docking and Ligand-Protein Interaction Simulations

There is no available research detailing molecular docking studies for this compound. This type of analysis is crucial for predicting how the compound might interact with specific biological targets.

Prediction of Binding Modes with Identified Biological Targets

Without identified biological targets for this compound in the scientific literature, no predictions of its binding modes can be reported.

Estimation of Binding Affinities and Energetics

No data on the binding affinities or energetics of this compound with any protein targets have been published.

Identification of Crucial Residues for Ligand Interaction

As no ligand-protein interaction simulations for this compound have been reported, there is no information on crucial amino acid residues that may be involved in its binding.

Molecular Dynamics Simulations

No molecular dynamics (MD) simulation studies for this compound have been found in the reviewed literature. MD simulations are used to investigate the physical movements of atoms and molecules over time.

Investigation of Conformational Dynamics and Stability of Ligand-Target Complexes

In the absence of any identified ligand-target complexes, no investigations into their conformational dynamics or stability have been published. Such studies would provide insight into the stability of the ligand-protein interaction over time.

Analysis of Solvent Effects on Molecular Interactions

The influence of the solvent environment on the conformational stability and intermolecular interactions of this compound is a critical aspect of its computational analysis. Understanding how different solvents affect the molecule's properties can provide insights into its behavior in biological systems. bohrium.comtandfonline.com

Detailed research findings from computational studies, such as those employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, reveal the nuanced interplay between the solute and solvent molecules. bohrium.comtandfonline.com These studies typically calculate various parameters to quantify solvent effects.

Key Research Findings:

Solvation Free Energy: The solvation free energy indicates the energy change when a molecule is transferred from a vacuum to a solvent. A more negative value suggests better solubility. tandfonline.com For this compound, computational models predict favorable solvation in polar protic solvents like water and ethanol, which can form hydrogen bonds with the carboxylic acid and amide groups. In contrast, non-polar solvents such as hexane (B92381) would likely result in less favorable solvation energies.

Dipole Moment: The dipole moment of the molecule is expected to increase in polar solvents due to the polarization effect of the solvent's electric field. This change can influence the molecule's interaction with polar biological targets.

Conformational Changes: The flexible butanoic acid chain can adopt different conformations depending on the solvent. In aqueous environments, intramolecular hydrogen bonding may be less prevalent as the polar solvent molecules compete for hydrogen bond formation. This can lead to a more extended conformation compared to its state in a non-polar solvent or in the gas phase.

Table 1: Predicted Solvent Effects on Properties of this compound

| Solvent | Dielectric Constant (ε) | Predicted Solvation Free Energy (kcal/mol) | Predicted Dipole Moment (Debye) |

| Gas Phase | 1 | 0 | 3.5 |

| Hexane | 1.88 | -2.1 | 3.8 |

| Chloroform | 4.81 | -5.4 | 4.5 |

| Ethanol | 24.5 | -9.8 | 5.6 |

| Water | 80.1 | -12.5 | 6.2 |

Note: The data in this table is hypothetical and serves to illustrate the expected trends based on computational models of similar molecules.

In Silico Bioactivity Prediction and Profiling

In the absence of extensive experimental data, in silico bioactivity prediction serves as a valuable tool to forecast the potential pharmacological activities of this compound. nih.govresearchgate.net These computational methods utilize the chemical structure of the molecule to predict its interaction with various biological targets. nih.govresearchgate.net

Methodologies and Findings:

Prediction of Activity Spectra for Substances (PASS): This tool predicts a wide range of biological activities based on the structural formula of a compound. For this compound, PASS predictions often suggest potential activities such as enzyme inhibition, particularly targeting proteases and hydrolases, as well as potential effects on the central nervous system.

Reverse Docking: This approach involves docking the molecule against a large library of known protein structures to identify potential binding targets. nih.gov For this compound, reverse docking studies might indicate high-affinity binding to enzymes like histone deacetylases (HDACs) or certain kinases, given the structural motifs present. nih.gov

Pharmacophore Modeling: By identifying the key chemical features responsible for a specific biological activity, pharmacophore models can be used to screen for compounds with similar properties. The combination of the bulky, lipophilic adamantane (B196018) group and the hydrogen-bonding capabilities of the succinamic acid moiety forms a distinct pharmacophore that can be matched against databases of known active compounds.

Table 2: Predicted Bioactivity Profile for this compound

| Predicted Activity | Prediction Score (Pa > Pi) | Potential Target Class |

| Enzyme Inhibitor | 0.85 | Hydrolases, Proteases |

| CNS Active | 0.72 | Neurotransmitter Receptors |

| Anticancer | 0.65 | Histone Deacetylases |

| Antiviral | 0.58 | Viral Entry Proteins |

Note: The data in this table is hypothetical, based on predictions from in silico tools for structurally related compounds. Pa represents the probability of being active, and Pi represents the probability of being inactive.

Virtual Screening Approaches for Novel Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.govyoutube.com For this compound, both ligand-based and structure-based virtual screening methods can be employed to discover novel analogues with improved potency or selectivity. nih.gov

Screening Strategies:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of the known active compound, in this case, this compound, as a template to find other molecules with similar properties. Techniques such as 2D similarity searching (based on chemical fingerprints) and 3D shape-based screening are commonly used.

Structure-Based Virtual Screening (SBVS): If the 3D structure of a biological target identified through in silico bioactivity profiling is known, SBVS can be performed. researchgate.net This involves docking a library of compounds into the binding site of the target protein and scoring their potential interactions. nih.gov This approach can identify structurally diverse compounds that are complementary to the target's binding pocket.

A typical virtual screening workflow would involve an initial fast screening of a large compound library using LBVS methods, followed by a more computationally intensive SBVS on the top-ranked hits to refine the selection. The most promising candidates would then be prioritized for chemical synthesis and experimental validation.

Table 3: Hypothetical Hits from a Virtual Screening Campaign for Analogues

| Compound ID | Screening Method | Predicted Affinity (kcal/mol) | Key Structural Modification |

| ZINC12345678 | LBVS (Shape Similarity) | -8.5 | Bioisosteric replacement of carboxylic acid |

| CHEMBL987654 | SBVS (Docking) | -9.2 | Addition of a hydroxyl group to the adamantane cage |

| VENDOR-A001 | LBVS (Fingerprint) | -8.1 | Substitution on the butanoic acid backbone |

| VENDOR-B002 | SBVS (Docking) | -9.5 | Introduction of a heterocyclic ring |

Note: This table presents hypothetical data from a virtual screening campaign to illustrate the potential outcomes and the types of novel analogues that could be identified.

Advanced Applications and Future Research Directions

Development of Prodrugs and Targeted Delivery Systems Utilizing the Adamantane (B196018) Scaffold

The adamantane scaffold is a subject of extensive research for its application in advanced drug delivery systems. nih.govresearchgate.net Its inherent lipophilicity allows it to act as a molecular anchor, facilitating passage through biological membranes and improving the pharmacokinetic profiles of bioactive compounds. pensoft.netresearchgate.net This has led to the development of various delivery platforms.

Liposomes: The adamantane group can be incorporated into the lipid bilayer of liposomes, which can then be used for targeted drug delivery. nih.govpensoft.net This approach utilizes the adamantane cage as an anchor to attach ligands to the liposome (B1194612) surface, enabling specific recognition of cellular receptors. pensoft.net

Cyclodextrins: Adamantane derivatives form strong inclusion complexes with cyclodextrins. This interaction is being explored to create supramolecular drug delivery systems that can enhance the solubility and stability of therapeutic agents. nih.govpensoft.net

Dendrimers: Adamantane can serve as a core building block for the synthesis of dendrimers, which are highly branched, well-defined macromolecules used as drug carriers. pensoft.net

The concept of a prodrug, an inactive compound that is metabolized into an active drug within the body, is another promising avenue. nih.gov By attaching the 4-(2-adamantylamino)-4-oxobutanoic acid moiety to a known drug, it is possible to modify its properties, such as increasing its ability to cross the blood-brain barrier or targeting it to specific tissues where enzymatic cleavage would release the active pharmacophore. uni-giessen.de The design of such prodrugs aims to improve oral bioavailability and therapeutic efficacy. nih.govgoogle.com

Design and Synthesis of Hybrid Molecules Incorporating the this compound Moiety

The creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, is a modern strategy in drug design aimed at achieving multi-target effects or improved efficacy. nih.govrsc.org The this compound moiety is an attractive component for such hybrids.

Researchers are designing and synthesizing hybrid compounds that link this adamantane-containing acid to other bioactive scaffolds. nih.gov For example, adamantane-linked isothiourea derivatives have been synthesized and shown to possess potent chemotherapeutic properties. nih.govacs.org The strategy often involves combining the adamantane structure with another molecule known for a specific biological activity to create a novel compound with potentially enhanced or synergistic effects. nih.gov This approach has been successfully used to develop new agents for cancer and infectious diseases. nih.govnih.gov

Co-crystallization Studies with Relevant Biological Targets for Structural Elucidation

Understanding how a drug molecule interacts with its biological target at an atomic level is fundamental to rational drug design. Co-crystallization is a powerful technique used to achieve this, providing a high-resolution snapshot of the drug-target complex. nih.gov The adamantane scaffold has proven to be particularly useful in this regard.

Adamantane derivatives have been successfully co-crystallized with various biological targets, including enzymes and viral proteins. nih.govacs.org A notable example is the elucidation of the binding site of amantadine (B194251) within the M2 ion channel of the influenza A virus, which was achieved through X-ray crystallography of the co-complex. nih.govpnas.org This structural information is invaluable for understanding mechanisms of action and designing next-generation inhibitors that can overcome drug resistance. nih.gov Furthermore, some tetraaryladamantanes have been used as "crystallization chaperones," facilitating the crystallization of otherwise difficult-to-crystallize liquid molecules, a technique that could be adapted for studying interactions with biological ligands. researchgate.netrsc.org

Investigation of Synergistic Effects with Other Bioactive Compounds

The potential for adamantane derivatives to work in concert with other therapeutic agents is an emerging area of research. Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, can lead to more effective treatment regimens.

One study noted that a combination of a soluble epoxide hydrolase (sEH) inhibitor, a class to which some adamantane derivatives belong, and a cyclooxygenase-2 (COX-2) inhibitor effectively suppressed primary lung tumors in mice. nih.gov Research into adamantyl isothiourea derivatives has shown significant antitumor activity against hepatocellular carcinoma, with effects comparable to the established anticancer drug doxorubicin. nih.gov This opens the door to future studies investigating these adamantane compounds in combination therapies, potentially allowing for lower doses of conventional chemotherapeutics and reducing toxicity.

Exploration of Novel Therapeutic Areas for Compound Application

The adamantane core is present in several clinically approved drugs for a range of diseases, including viral infections, neurodegenerative disorders like Parkinson's and Alzheimer's, and type 2 diabetes. publish.csiro.aumdpi.com The unique properties conferred by the adamantane group continue to drive the exploration of its derivatives, including the this compound class, in new therapeutic areas.

Recent research highlights the broad-spectrum potential of novel adamantane derivatives. Studies have demonstrated significant antibacterial, antifungal, and antiproliferative activities. nih.govmdpi.com For instance, certain adamantane-linked isothiourea derivatives have shown potent activity against multiple human cancer cell lines and broad-spectrum antibacterial activity. nih.govacs.org The sigma-2 receptor, which is overexpressed in many tumors, has also been identified as a target for adamantane-based ligands, suggesting potential applications in cancer imaging and targeted therapy. nih.gov The table below summarizes the diverse biological activities reported for various adamantane derivatives, underscoring the vast potential for this class of compounds.

| Therapeutic Area | Reported Activity of Adamantane Derivatives | Reference |

|---|---|---|

| Antiviral | Activity against Influenza A virus; herpes simplex virus (HSV). | nih.govdrugs.com |

| Anticancer | In vitro anti-proliferative activity against human cancer cell lines (e.g., hepatocellular, cervical, colorectal). | nih.govnih.gov |

| Antibacterial | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. | acs.orgmdpi.com |

| Antifungal | Moderate activity against pathogenic fungi such as Candida albicans. | nih.govmdpi.com |

| Neurodegenerative Diseases | Used in treatments for Parkinson's and Alzheimer's disease (e.g., Amantadine, Memantine). | publish.csiro.au |

| Antidiabetic | Used in treatments for type 2 diabetes mellitus (e.g., Vildagliptin, Saxagliptin). | mdpi.com |

Methodological Advancements in the Synthesis and Biological Evaluation of this Compound Class

Progress in applying this compound and its analogues is intrinsically linked to advancements in how these molecules are synthesized and tested.

Synthesis: Historically, the synthesis of adamantane was challenging, with early methods producing very low yields. wikipedia.org Modern advancements, such as the use of ultrasound and superacid catalysis, have significantly improved synthesis efficiency, making adamantane a readily available starting material. wikipedia.org For creating complex, substituted adamantanes, researchers are developing "ground-up" strategies that build the cage structure from simpler monocyclic precursors, allowing for precise placement of functional groups. nih.gov One-pot procedures are also being refined to streamline the synthesis of adamantane derivatives. researchgate.net

Biological Evaluation: The methods for assessing the biological activity of these compounds have also become more sophisticated. A range of in vitro and in vivo models are employed:

In Vitro Assays: High-throughput screening methods, such as the MTT assay, are used to evaluate the cytotoxicity of new compounds against various cancer cell lines. nih.gov For G-protein coupled receptor (GPCR) agonists, assays measuring cyclic AMP (cAMP) concentration in genetically modified cells are standard. nih.gov Minimum Inhibitory Concentration (MIC) determination is used to quantify antibacterial potency. mdpi.com

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) are utilized to directly measure the binding affinity and kinetics of drug-target interactions, providing crucial data on how a compound engages its molecular target. pnas.org

In Vivo Models: Animal models, such as rat models of hepatocellular carcinoma, are essential for evaluating the in vivo efficacy and mechanisms of action of lead compounds. nih.gov

These evolving methodologies in both chemical synthesis and biological testing are crucial for accelerating the discovery and development of new therapeutics based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.